2,3,5,6-Tetramethylphenol

Description

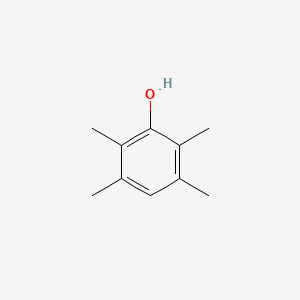

2,3,5,6-Tetramethylphenol, also known as Durenol, is an organic compound with the molecular formula C10H14O. It is a derivative of phenol, characterized by the presence of four methyl groups attached to the benzene ring. This compound is notable for its unique chemical properties and applications in various scientific fields .

Propriétés

IUPAC Name |

2,3,5,6-tetramethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-6-5-7(2)9(4)10(11)8(6)3/h5,11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLAQSPUVCDBEGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060174 | |

| Record name | Durenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527-35-5 | |

| Record name | Durenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetramethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Durenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,3,5,6-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Durenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-tetramethylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5,6-TETRAMETHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3E9LGC5N8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Direct Methylation Methods

One common approach to preparing methylated phenols, including tetramethyl derivatives, is the direct methylation of phenol or partially methylated phenols using methylating agents such as methanol.

- Catalysts: Gamma alumina and magnesium oxide catalysts promoted with metal ions (e.g., titanium, uranium, chromium) are used to enhance selectivity.

- Reaction Conditions: Vapor phase methylation typically occurs at temperatures between 370°C and 420°C, pressures from atmospheric to 3 atm, and specific liquid hourly space velocities (LHSV).

- Two-Stage Process: An improved two-stage methylation process involves an initial methylation over gamma alumina, followed by further methylation with promoted magnesium oxide catalysts to increase selectivity towards desired methylated phenols including 2,3,5,6-tetramethylphenol analogs.

- High selectivity to ortho- and para-substituted methylphenols.

- Reduced formation of undesired by-products such as meta- and para-cresols.

- Industrial scalability demonstrated in commercial plants.

- Control of reaction parameters is critical to minimize by-products.

- Vapor phase methylation catalysts have limited lifetimes.

Liquid Phase Methylation

Liquid phase methylation of methylphenols, such as 2,6-xylenol, to produce higher methylated phenols (e.g., 2,3,6-trimethylphenol) has been extensively studied and can be adapted for this compound synthesis.

- Catalyst: Alumina catalysts derived from aluminum alkoxide hydrolysis.

- Reaction Conditions: Temperatures from 300°C to 390°C, pressures between 350 to 500 psig, and LHSV from 1 to 15.

- Benefits: Longer catalyst life, fewer by-products, and lower reaction temperatures compared to vapor phase methylation.

| Parameter | Value Range |

|---|---|

| Temperature | 300°C – 390°C |

| Pressure | 350 – 500 psig |

| Liquid Hourly Space Velocity (LHSV) | 1 – 15 |

| Catalyst | Alumina (Aluminum alkoxide derived) |

| Residence Time | 10 – 60 seconds |

- Improved selectivity to desired methylated phenols.

- Reduced catalyst fouling and longer operational times.

- Lower pressure and temperature reduce operational costs.

Organometallic Intermediate Route

A synthetic route involving organolithium intermediates has been described for related phenols, and similar strategies can be adapted for this compound.

Example Process (Adapted from Related Tetrafluorophenol Synthesis):

- Step 1: Reaction of a suitably substituted benzene (e.g., 1,2,4,5-tetramethylbenzene analog) with an organolithium reagent in an inert solvent at low temperature to form an aryl lithium intermediate.

- Step 2: Reaction of the aryl lithium intermediate with boric acid ester to form aryl boronic acid or ester intermediates.

- Step 3: Oxidation of boronic acid intermediates with hydrogen peroxide in acidic aqueous medium to yield the target phenol.

| Step | Conditions | Yield & Purity |

|---|---|---|

| Organolithium Reaction | -50 to -60 °C, inert solvent (THF) | High yield of aryl lithium intermediate |

| Boric Acid Ester Reaction | -50 to -40 °C, stirring for several hours | Formation of boronic acid intermediate |

| Oxidation | 60-70 °C, acidic aqueous H2O2 solution, 8 hours | >80% overall yield, >99% purity |

- High product purity (>99%).

- Short synthesis steps (two to three steps).

- Raw materials are relatively low cost and readily available.

- Suitable for industrial scale-up.

Comparative Data Table of Preparation Methods

| Method | Catalyst/Key Reagents | Temperature Range | Pressure Range | Yield (%) | Product Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| Vapor Phase Direct Methylation | Gamma alumina, promoted MgO | 370 – 420 °C | ATM – 3 ATM | Variable (up to 40% for specific methylphenols) | High selectivity to target methylphenols | High throughput, industrially proven | Catalyst life limited, by-product formation |

| Liquid Phase Methylation | Alumina catalyst | 300 – 390 °C | 350 – 500 psig | Increased selectivity (~50% improvement) | High purity, longer catalyst life | Lower temperature and pressure, fewer by-products | Requires precise control of LHSV and pressure |

| Organolithium Intermediate Route | Organolithium reagent, boric acid ester, H2O2 | -60 to 70 °C (multi-step) | Atmospheric | >80% overall | >99% purity | High purity, short synthesis, cost-effective raw materials | Requires handling of air/moisture sensitive reagents |

Research Findings and Notes

- The organolithium route adapted from tetrafluorophenol synthesis shows that low-temperature organometallic reactions followed by oxidation can yield highly pure phenols with efficient conversion rates.

- Vapor and liquid phase methylations are well-established industrial methods for methylphenol derivatives, with liquid phase offering better catalyst longevity and selectivity.

- The choice of catalyst and reaction conditions profoundly influences product distribution, yield, and purity.

- Industrial processes often employ multi-stage methylation to maximize yield of specific methylated phenols, which can be tailored to produce this compound.

Analyse Des Réactions Chimiques

Types of Reactions: 2,3,5,6-Tetramethylphenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions typically yield hydroquinones.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium-carbon is a typical reducing agent.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products:

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Various substituted phenols depending on the reagent used.

Applications De Recherche Scientifique

Synthesis of Benzofurans

One of the notable applications of 2,3,5,6-tetramethylphenol is in the synthesis of benzofurans. Recent studies have demonstrated that TMP can be treated with alkynyl sulfoxides in the presence of trifluoroacetic acid anhydride (TFAA) to produce highly substituted benzofurans. This reaction involves a unique mechanism of substituent migration, which allows for the formation of complex molecular structures that are otherwise difficult to synthesize using conventional methods. The resulting benzofurans have potential applications in pharmaceutical sciences due to their bioactive properties .

Intermediate in Organic Synthesis

TMP serves as an important intermediate in various organic synthesis processes. It is utilized in the production of other phenolic compounds and can be involved in methylation reactions to yield derivatives such as 2,6-xylenol and 2,3,6-trimethylphenol. These derivatives are valuable in producing polymers and plastics . The following table summarizes some key intermediates derived from TMP:

| Intermediate | Application |

|---|---|

| 2,6-Xylenol | Precursor for plastics and polymers |

| 2,3,6-Trimethylphenol | Intermediate in Vitamin E synthesis |

| Ortho-Cresol | Precursor for herbicides and other chemicals |

Biological Activities

Recent research has highlighted the biological activities associated with TMP. In a study analyzing the essential oil from Plectranthus amboinicus, TMP was identified as a major component (67.94%). The essential oil exhibited strong antibacterial activity against Escherichia coli and significant antioxidant properties. The antioxidant efficiency was measured at 89.21%, indicating TMP's potential as a bioactive compound in medicinal applications .

Catalytic Applications

TMP has been explored as a catalyst or co-catalyst in various chemical reactions. Its structure allows it to participate in reactions involving the transfer of methyl groups or other functional groups, enhancing reaction efficiency and selectivity. For instance, TMP's reactivity can be harnessed in processes that involve hydrocarbon group introduction onto aromatic rings .

Case Studies

Case Study 1: Synthesis of Benzofurans

A recent publication detailed the synthesis of fully substituted benzofuran using TMP as a starting material. The study showcased how varying reaction conditions could lead to different substitution patterns on the benzofuran ring, demonstrating the versatility of TMP in synthetic organic chemistry .

Case Study 2: Biological Activity Assessment

The essential oil derived from Plectranthus amboinicus, rich in TMP, was tested for its antibacterial properties. The study reported a significant inhibition rate against E. coli, establishing a correlation between TMP content and biological efficacy .

Mécanisme D'action

The mechanism of action of 2,3,5,6-Tetramethylphenol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals. The compound’s antimicrobial activity is believed to result from its interaction with microbial cell membranes, leading to cell lysis .

Comparaison Avec Des Composés Similaires

Phenol: The parent compound of 2,3,5,6-Tetramethylphenol.

2,3,4,6-Tetramethylphenol: Another tetramethyl derivative of phenol.

2,4,6-Trimethylphenol: A trimethyl derivative of phenol.

Comparison: this compound is unique due to the symmetrical placement of its methyl groups, which influences its chemical reactivity and physical properties. Compared to other methylated phenols, it exhibits distinct oxidation and reduction behaviors, making it valuable in specific industrial and research applications .

Activité Biologique

2,3,5,6-Tetramethylphenol (TMP) is a substituted phenolic compound with significant biological activities. This article explores its antimicrobial, anti-inflammatory, and antioxidant properties, supported by various studies and data tables.

- Chemical Formula : C10H14O

- Molecular Weight : 150.22 g/mol

- CAS Number : 527-35-5

- Melting Point : 117°C

- Boiling Point : 247.55°C

- Density : 0.9688 g/cm³

Antimicrobial Activity

TMP exhibits notable antimicrobial properties against a range of pathogens. It has been documented to inhibit the growth of both Gram-positive and Gram-negative bacteria. A study indicated that TMP showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low milligram per liter range .

| Pathogen | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anti-inflammatory Activity

Research has shown that TMP possesses anti-inflammatory effects, likely due to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro studies demonstrated that TMP reduced the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS) .

Case Study : In a controlled experiment, TMP was administered to mice with induced inflammation. Results indicated a marked reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent .

Antioxidant Activity

TMP is recognized for its antioxidant capabilities, which help in scavenging free radicals and reducing oxidative stress. The compound's ability to donate electrons makes it effective in neutralizing reactive oxygen species (ROS). A study measuring the total antioxidant capacity of TMP found it comparable to well-known antioxidants like ascorbic acid .

The biological activities of TMP can be attributed to its phenolic structure, which allows for electron donation and radical scavenging. Its ability to modulate signaling pathways involved in inflammation and oxidative stress further enhances its therapeutic potential.

Q & A

Q. What analytical methods are recommended for detecting and quantifying 2,3,5,6-tetramethylphenol in environmental or biological samples?

Methodological Answer: Gas Chromatography-Mass Spectrometry (GC-MS) is the most reliable technique for detecting this compound in complex matrices. For example, in environmental wastewater analysis, GC-MS coupled with NIST library matching enables precise identification via retention times and fragmentation patterns. A study on sturgeon preservation quantified this compound at a retention time of 17.56 min, with detection limits as low as 0.11 μg/g .

Key Parameters:

- Column: DB-5MS (30 m × 0.25 mm × 0.25 μm)

- Oven program: 40°C (2 min) → 10°C/min → 280°C (5 min)

- Ionization: Electron impact (EI) at 70 eV

Q. What are the established synthetic routes for this compound?

Methodological Answer: Catalytic oxidation of alkylphenol precursors is a common approach. For instance, oxidative coupling of this compound using Ru(II) trisbipyridine complexes yields tetramethyl-1,4-benzoquinone with 95% efficiency under mild conditions (25°C, 2.0 bar O₂, 1 hour). This method avoids harsh reagents and enables scalability for research-grade synthesis .

Optimization Tips:

- Catalyst loading: 0.5–1.0 mol% Ru(II)

- Solvent: Acetonitrile or methanol

- Substrate-to-oxidant ratio: 1:1.2

Advanced Research Questions

Q. How do substituent patterns influence the radical-trapping antioxidant (RTA) activity of this compound?

Q. How can researchers resolve contradictions in reported antioxidant efficiencies of methylated phenols?

Methodological Answer: Discrepancies often arise from differences in experimental design (e.g., solvent polarity, oxygen tension) or radical sources (e.g., DPPH vs. peroxyl radicals). To standardize results:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.